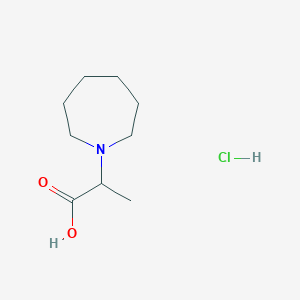
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine, also known as 5-(2,5-DCPP), is a synthetic compound used in research laboratories for a variety of applications. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 261.12 g/mol. 5-(2,5-DCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. In
Wissenschaftliche Forschungsanwendungen
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. Studies have shown that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has also been found to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) is not fully understood. It is believed that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
Studies have shown that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a sedative effect, which can help reduce anxiety and improve sleep. In addition, 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been found to have an antioxidant effect, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if ingested in large quantities.
Zukünftige Richtungen
The potential applications of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) are still being explored. Future research will focus on understanding the mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) and its potential use in the synthesis of pharmaceutical drugs. In addition, further research will be conducted to explore its potential biological activities, such as its anti-inflammatory and anti-cancer properties. Finally, research will be conducted to explore the potential use of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) as a therapeutic agent.
Synthesemethoden
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can be synthesized in a two-step method. The first step involves the reaction of 2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-aminedichlorophenol with hydrazine hydrate in the presence of an acid catalyst. The second step involves the reaction of the resulting product with formaldehyde in the presence of a base catalyst. The resulting product is 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP).
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINMHLNNRABKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)




![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)
![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)
![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)
![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)